2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine
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Overview
Description
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine is a synthetic organic compound belonging to the class of dioxolanes. It is characterized by the presence of a dioxolane ring, a phenyl group, and a chloro-substituted phenoxy group. This compound is known for its broad-spectrum fungicidal properties and is used in various agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The phenyl group is introduced through a substitution reaction, where a phenol derivative reacts with a chloro-substituted benzene compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Catalysts: To enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the formulation of agricultural fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine involves:
Molecular Targets: The compound targets specific enzymes and proteins in fungal cells, disrupting their normal function.
Pathways Involved: It inhibits the biosynthesis of essential sterols in fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A similar compound with a dioxolane ring and phenyl group, used as a fungicide.
Fluconazole: Another antifungal agent with a similar mechanism of action but different chemical structure.
Uniqueness
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine is unique due to its specific combination of functional groups, which confer its broad-spectrum fungicidal properties and make it effective against a wide range of fungal pathogens .
Properties
CAS No. |
89718-93-4 |
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Molecular Formula |
C17H18ClNO3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-[4-chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C17H18ClNO3/c18-14-6-7-16(20-9-8-19)15(12-14)17(21-10-11-22-17)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2 |
InChI Key |
NGIVIQFMFHPHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)OCCN |
Origin of Product |
United States |
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